![molecular formula C11H16N2O5S B1353046 1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- CAS No. 80459-17-2](/img/structure/B1353046.png)
1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-
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Overview
Description
1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- is an organic compound with the molecular formula C11H16N2O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- typically involves a multi-step process:
Nitration: The starting material, 3-hydroxyaniline, undergoes nitration to introduce a nitro group at the para position.
Ethylation: The nitro compound is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions.
Sulfonation: Finally, the amino compound is sulfonated using propane sultone to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated control systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.
Major Products
Oxidation: Formation of 3-[ethyl(3-oxo-4-nitrosophenyl)amino]-1-propanesulfonic acid.
Reduction: Formation of 3-[ethyl(3-hydroxy-4-aminophenyl)amino]-1-propanesulfonic acid.
Substitution: Formation of sulfonate esters or amides depending on the nucleophile used.
Scientific Research Applications
1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties, potentially inhibiting specific enzymes or signaling pathways involved in disease progression.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonic acid, 3-[ethyl(3-hydroxyphenyl)amino]-: Lacks the nitroso group, which may result in different biological activity.
1-Propanesulfonic acid, 3-[ethyl(4-nitrosophenyl)amino]-: The position of the hydroxyl group is different, potentially altering its reactivity and interactions.
1-Propanesulfonic acid, 3-[methyl(3-hydroxy-4-nitrosophenyl)amino]-: The ethyl group is replaced with a methyl group, which can affect its steric and electronic properties.
Uniqueness
1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]- is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(N-ethyl-3-hydroxy-4-nitrosoanilino)propane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-2-13(6-3-7-19(16,17)18)9-4-5-10(12-15)11(14)8-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGXXEGJJMEZMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407696 |
Source
|
Record name | AG-H-23481 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80459-17-2 |
Source
|
Record name | AG-H-23481 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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